molecular formula C9H11NO B3009731 5-amino-2,3-dihydro-1H-inden-2-ol CAS No. 913296-95-4

5-amino-2,3-dihydro-1H-inden-2-ol

Cat. No. B3009731
CAS RN: 913296-95-4
M. Wt: 149.193
InChI Key: IUYSLZHHPZCKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-amino-2,3-dihydro-1H-inden-2-ol is a derivative of indene, which is a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene. The amino group at the 5-position and the hydroxyl group at the 2-position indicate that the compound has both amine and alcohol functional groups, which could contribute to its reactivity and physical properties.

Synthesis Analysis

The synthesis of related indene derivatives has been explored in various studies. For instance, the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride demonstrates a six-step process starting from 2-aminoindan, involving Friedel–Crafts acetylations and hydrogenations to introduce ethyl groups at specific positions . Although the target compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

While the exact molecular structure of this compound is not detailed in the provided papers, the structure of a related compound, 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, has been determined using X-ray diffraction . This study reveals the importance of intramolecular hydrogen bonding, which could also be relevant to the structure and stability of this compound.

Chemical Reactions Analysis

The reactivity of the amino group in similar compounds has been demonstrated in the synthesis of 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one, where the amino group undergoes regioselective mesylation and acetylation . This suggests that the amino group in this compound could also participate in various chemical reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

Scientific Research Applications

DNA Binding Activity

5-Amino-2,3-dihydro-1H-inden-2-ol derivatives have been studied for their effects on DNA binding. The research focused on novel chiral Schiff Bases synthesized from this compound and their interaction with calf-thymus DNA (CT-DNA). These compounds showed varying degrees of DNA binding affinity, influenced by their structural modifications (Bora, Maiti, Singh, & Barman, 2021).

Synthesis and Applications

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, derived from this compound, was synthesized through a six-step process. This synthesis demonstrates the compound's potential for various chemical applications due to its efficient and economical production method (Prashad, Hu, Har, Repič, Blacklock, & Lohse, 2006).

Pharmacological Characterization

Several studies have explored the pharmacological aspects of this compound derivatives. For instance, trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes were synthesized and characterized for their D2-like dopamine receptor agonist properties, showing potential as central nervous system agents (Di Stefano et al., 2005). Additionally, other derivatives displayed high affinity and selectivity for D1 receptors, indicating their potential use in neurological research (Claudi et al., 1996).

Antimicrobial Evaluation

Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The structural characterization and in vitro testing of these derivatives indicate their potential as effective antibacterial and antifungal agents (Elgemeie et al., 2017).

Other Applications

The compound and its derivatives have also been studied for their potential in various other scientific applications. These include their use in NMR spectroscopy for enantiodiscrimination of amino acids (Recchimurzo et al., 2020), in the synthesis of novel chalcone derivatives as antioxidants (Prabakaran et al., 2021), and in fluorescent sensors for aluminum ion detection with bacterial cell imaging applications (Yadav & Singh, 2018).

Safety and Hazards

The safety data sheet for 5-amino-2,3-dihydro-1H-inden-2-ol indicates that it is harmful if swallowed and may cause skin and eye irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

Future Directions

Indole derivatives, such as 5-amino-2,3-dihydro-1H-inden-2-ol, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The exploration and design of new heterocyclic compounds as biologically active agents with wide therapeutic implications is necessary .

properties

IUPAC Name

5-amino-2,3-dihydro-1H-inden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYSLZHHPZCKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-nitro-indan-2-ol (450 mg, 2.5 mmol) was hydrogenated using Pd/C (10%, dry, 100 mg) and H2 balloon at 1 atm at room temperature. Pd/C was filtered off through a pad of celite and the mother liquid was concentrated to give the crude product, 5-Amino-indan-2-ol.
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

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